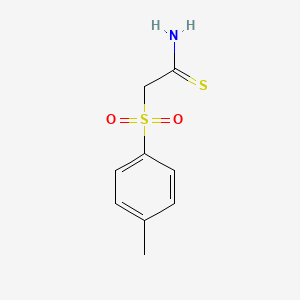

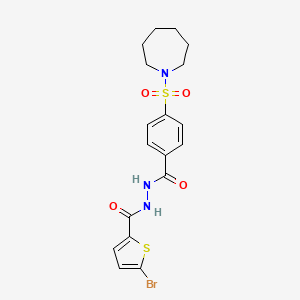

![molecular formula C16H17N5O3S B2428598 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034412-03-6](/img/structure/B2428598.png)

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide" is a complex organic molecule notable for its unique structure and functional groups. It incorporates elements of both pyrimidine and thienopyrimidine systems, making it significant in various chemical and biological contexts.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide often involves multi-step organic synthesis protocols. Typical synthetic routes might include:

Formation of the Pyrimidine Ring: : Starting with basic reagents like ethyl acetoacetate and guanidine to form 4,5-dimethyl-6-oxopyrimidine.

Acetamide Group Introduction:

Thienopyrimidine Construction: : A thieno[3,2-d]pyrimidine ring system is synthesized via condensation reactions involving thiophene derivatives and appropriately substituted urea.

Final Assembly: : Coupling the pyrimidine and thienopyrimidine components using linkers such as bromoethylamine under basic conditions to form the target compound.

Industrial Production Methods: Industrial production methods may rely on scalable processes involving high-yielding reagents and catalysts to enhance efficiency and reduce costs. Automation in synthesis and purification steps, including continuous-flow reactors and chromatography systems, ensures reproducibility and quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of carboxyl or hydroxyl derivatives.

Reduction: : Reduction of the oxo groups can yield alcohol derivatives.

Substitution: : Various substitution reactions at the nitrogen atoms or the acetamide linkage can introduce new functional groups, potentially altering biological activity.

Oxidation: : KMnO₄, H₂O₂ under acidic conditions.

Reduction: : NaBH₄, LiAlH₄ under anhydrous conditions.

Substitution: : Alkyl halides, acyl chlorides in the presence of bases like K₂CO₃.

Oxidation: : Corresponding carboxyl or hydroxyl derivatives.

Reduction: : Alcohol derivatives of the compound.

Substitution: : Various alkylated or acylated products, depending on the reagents used.

Applications De Recherche Scientifique

Chemistry: The compound is studied for its reactivity and potential as an intermediate in organic synthesis, particularly in forming complex heterocyclic structures.

Biology and Medicine: In biology and medicine, the compound's structure suggests potential interactions with DNA and proteins, making it a candidate for drug development. It can act as an enzyme inhibitor, antiviral, or anticancer agent, depending on its functionalization.

Industry: In industry, it may serve as a precursor for materials with specific electronic properties or as a catalyst in organic reactions.

Mécanisme D'action

Molecular Targets and Pathways: The compound can interact with various biological macromolecules through hydrogen bonding, van der Waals forces, and π-π stacking. It can inhibit enzymes by binding to active sites or act as an antagonist for receptors involved in signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds:

4,5-dimethyl-6-oxopyrimidine: : Simpler structure, lacks the acetamide and thienopyrimidine components.

Thieno[3,2-d]pyrimidine derivatives: : Similar core structure but different substituents altering their biological activity.

Highlighting Uniqueness: The uniqueness of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide lies in its dual pyrimidine and thienopyrimidine rings, providing a versatile scaffold for various applications and reactions. This duality enhances its binding capabilities and expands its potential utility in multiple fields of research.

And there you go! This compound is a real multitasker in both the lab and potential medical applications. How would you want to dig deeper into any specific area?

Propriétés

IUPAC Name |

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-10-11(2)18-8-21(15(10)23)7-13(22)17-4-5-20-9-19-12-3-6-25-14(12)16(20)24/h3,6,8-9H,4-5,7H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFLDVAKDNNIFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NCCN2C=NC3=C(C2=O)SC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

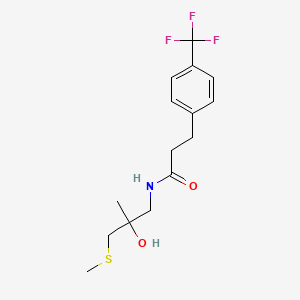

![Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2428525.png)

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2428527.png)

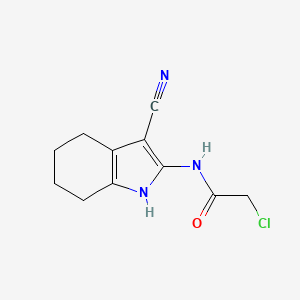

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2428529.png)

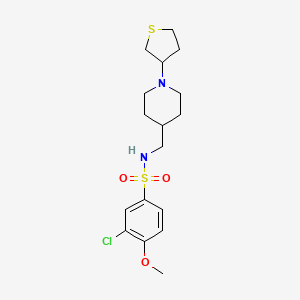

![N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2428530.png)

![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2428533.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2428534.png)

![1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2428536.png)

![4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2428537.png)